molecular formula C9H4ClFINO2S B1525506 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride CAS No. 1334147-83-9

8-Fluoro-3-iodoquinoline-5-sulfonyl chloride

Cat. No. B1525506
M. Wt: 371.55 g/mol
InChI Key: RMDZMXVXSFEFFQ-UHFFFAOYSA-N
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Description

8-Fluoro-3-iodoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4ClFINO2S. It has a molecular weight of 371.56 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride is 1S/C9H4ClFINO2S/c10-16(14,15)8-2-1-7(11)9-6(8)3-5(12)4-13-9/h1-4H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

8-Fluoro-3-iodoquinoline-5-sulfonyl chloride has a molecular weight of 371.55 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Molecular Structure and Bonding Characteristics

Research highlights that in derivatives of fluoroisoquinoline sulfonyl chlorides, steric effects significantly influence the molecular structure and bonding characteristics. In particular, the arrangement of sulfonyl oxygen atoms and the presence of fluoro groups impact the overall molecular conformation. Such structural nuances are crucial for understanding the chemical reactivity and potential applications of these compounds in various scientific fields, including materials science and pharmaceuticals (Ohba et al., 2012).

Synthetic Applications

8-Fluoro-3-iodoquinoline-5-sulfonyl chloride derivatives serve as pivotal intermediates in the synthesis of complex organic molecules. For instance, they are employed in the regioselective remote C-H fluoroalkylselenolation of 8-aminoquinolines, demonstrating the compound's versatility in facilitating challenging chemical transformations and enriching the toolbox for synthetic organic chemistry (Ghiazza et al., 2018).

Catalysis and Chemical Modification

These compounds are integral in site-selective oxidative C-H sulfonylation, highlighting their role in introducing sulfonyl groups to specific positions on other molecules. This capability is fundamental in designing molecules with desired properties, such as increased solubility or altered biological activity, thus having significant implications in medicinal chemistry and materials science (Wang et al., 2017).

Material Science and Photoluminescence Studies

In the realm of materials science, these compounds are involved in crafting materials with specific optical properties. For instance, the attachment of 8-hydroxyquinoline to mesoporous silica through sulfonamide bonds leads to materials with intriguing photoluminescent properties. Such materials find applications in sensors, light-emitting devices, and other areas where the interaction of light with matter is fundamental (Badiei et al., 2011).

Safety And Hazards

The safety information for 8-Fluoro-3-iodoquinoline-5-sulfonyl chloride indicates that it is dangerous. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-fluoro-3-iodoquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFINO2S/c10-16(14,15)8-2-1-7(11)9-6(8)3-5(12)4-13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDZMXVXSFEFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1F)I)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-3-iodoquinoline-5-sulfonyl chloride

CAS RN

1334147-83-9
Record name 8-fluoro-3-iodoquinoline-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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